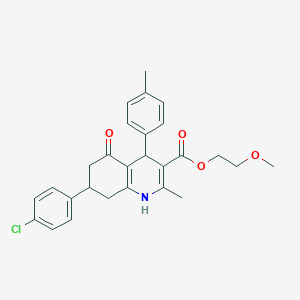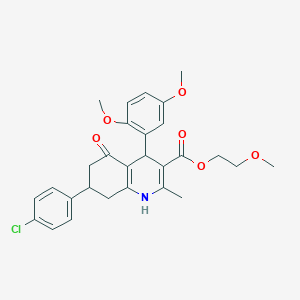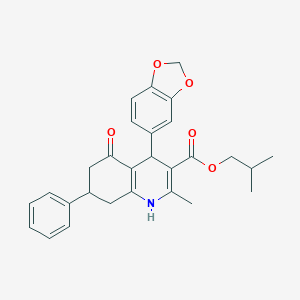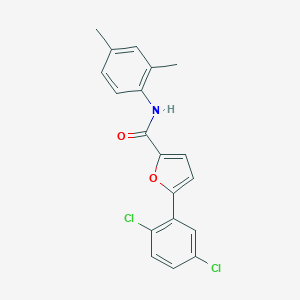
5-(2,5-dichlorophenyl)-N-(2,4-dimethylphenyl)-2-furancarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-dichlorophenyl)-N-(2,4-dimethylphenyl)-2-furancarboxamide is a member of furans and an aromatic amide.
Applications De Recherche Scientifique
S1P4 Receptor Antagonism in Influenza Treatment
Research indicates that 5-(2,5-Dichlorophenyl)-N-(2,4-Dimethylphenyl)-2-Furancarboxamide can serve as a selective antagonist for the S1P4 receptor. This has implications for treating influenza virus infections. The compound's selectivity against other S1P receptor subtypes makes it a candidate for novel influenza treatments and can be useful in conditions where reactive thrombocytosis is an issue or increased megakaryopoiesis is needed (Urbano et al., 2011).
Antiprotozoal Activity
This compound and its derivatives have been investigated for their antiprotozoal activities. Specifically, certain derivatives have shown significant activity against Trypanosoma rhodesiense, suggesting potential use in treating trypanosomiasis (Das & Boykin, 1977).
DNA Binding and Antimicrobial Properties
The compound exhibits high DNA binding affinities, a property that can be leveraged in developing antimicrobial agents. This high binding affinity is attributed to its ability to make direct hydrogen bond interactions with DNA, enhancing its potential in biomedical applications (Laughton et al., 1995).
Potential in Polymer Synthesis
In the field of materials science, derivatives of this compound have been used in the enzymatic polymerization of furanic-aliphatic polyamides. This application is significant for developing sustainable alternatives to traditional polyamides (Jiang et al., 2015).
Application in Mitochondrial Permeability Transition Inhibition
This compound has been identified as a structural basis for developing therapeutic agents to treat vascular dysfunction, including ischemia/reperfusion injury. Its inhibition of Ca²⁺-induced mitochondrial swelling highlights its potential in cardiovascular research (Murasawa et al., 2012).
Photoreleasable Protecting Group for Carboxylic Acids
It has been proposed as a photoreleasable protecting group for carboxylic acids, an application important in synthetic chemistry. The efficient intramolecular hydrogen abstraction feature makes it suitable for photodeprotection processes (Klan et al., 2000).
Propriétés
Formule moléculaire |
C19H15Cl2NO2 |
|---|---|
Poids moléculaire |
360.2g/mol |
Nom IUPAC |
5-(2,5-dichlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H15Cl2NO2/c1-11-3-6-16(12(2)9-11)22-19(23)18-8-7-17(24-18)14-10-13(20)4-5-15(14)21/h3-10H,1-2H3,(H,22,23) |
Clé InChI |
LGBJMRRTIMHUDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B408662.png)
![2-Chloroethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B408663.png)
![Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B408667.png)
![Methyl 4-[4-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B408669.png)
![Isobutyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B408671.png)
![Isopropyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B408672.png)

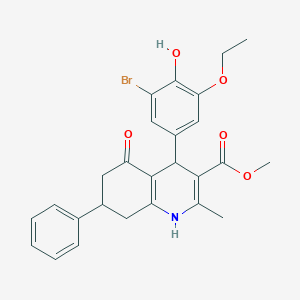
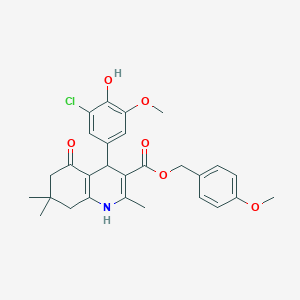
![2-Methoxyethyl 4-[4-(acetyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B408678.png)
